molecular formula C26H26N2O5 B2879118 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 955715-78-3

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2879118
CAS No.: 955715-78-3
M. Wt: 446.503
InChI Key: NLQQDRURPKORNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.503. The purity is usually 95%.
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Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic compound derived from tetrahydroisoquinoline. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C23H25N2O4
  • Molecular Weight : 393.46 g/mol
  • CAS Number : 955639-68-6

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways and molecular targets. Studies suggest that this compound may modulate neuroprotective pathways by influencing apoptosis and oxidative stress responses in neuronal cells.

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, studies have shown that related compounds can reduce apoptosis in dopaminergic neurons under glutamate-induced stress conditions . The compound's ability to mitigate oxidative stress suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data indicate that it possesses significant cytotoxicity against HeLa cells (human cervical cancer cells), with IC50 values suggesting effective inhibition of cell proliferation . The compound's mechanism may involve the induction of apoptosis through caspase activation pathways.

Study 1: Neuroprotective Mechanisms

A study investigated the effects of tetrahydroisoquinoline derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds could significantly reduce markers of apoptosis (e.g., caspase-3 activity) at lower concentrations while exhibiting toxic effects at higher concentrations . This duality highlights the importance of dosage in therapeutic applications.

Study 2: Anticancer Efficacy

In vitro studies on HeLa cells revealed that this compound exhibited an IC50 value of approximately 15 µM. This suggests a promising anticancer activity that warrants further investigation into its selectivity and mechanism of action against various cancer types .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Target Cell Line
This compoundNeuroprotective & Anticancer15HeLa
1-Benzyl-1,2,3,4-tetrahydroisoquinolineNeurotoxic at high concentrationsVariesDopaminergic Neurons
Other Tetrahydroisoquinoline DerivativesCytotoxicity against various cancersVariesMultiple

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-31-22-14-19(15-23(32-2)24(22)33-3)25(29)27-21-10-9-17-11-12-28(16-20(17)13-21)26(30)18-7-5-4-6-8-18/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQQDRURPKORNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.